
N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide, also known as Compound A, is a chemical compound that has been studied for its potential therapeutic applications. It is a small molecule that has shown promising results in preclinical studies, particularly in the area of inflammation and pain management.
Wirkmechanismus
N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide A exerts its anti-inflammatory and analgesic effects by inhibiting the activity of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a key regulator of inflammation and is involved in the expression of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB, N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide A reduces the production of these inflammatory mediators, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide A has also been shown to have other biochemical and physiological effects. It has been found to have antioxidant properties, which may be beneficial in reducing oxidative stress and preventing cellular damage. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide A for lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, making it a useful tool for studying the mechanisms of inflammation and pain. However, one limitation of N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide A is its poor solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide A. One area of interest is its potential use in the treatment of chronic pain conditions such as neuropathic pain and fibromyalgia. Another area of interest is its potential use in the treatment of inflammatory bowel disease, which is a chronic inflammatory condition of the gastrointestinal tract. Additionally, further research is needed to fully understand the mechanisms of action of N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide A and to optimize its pharmacological properties for therapeutic use.
Synthesemethoden
N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide A can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the use of reagents such as cyanobutyl bromide, cyclohexanol, and acetic anhydride. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanobutyl)-2-(cyclohexyloxy)acetamide A has been studied extensively for its potential therapeutic applications in various disease conditions. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related diseases such as arthritis, neuropathic pain, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(1-cyanobutyl)-2-cyclohexyloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-2-6-11(9-14)15-13(16)10-17-12-7-4-3-5-8-12/h11-12H,2-8,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJBMFYHIFWHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)COC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

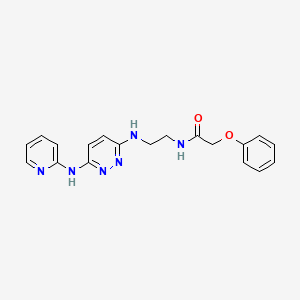
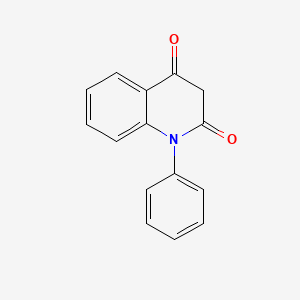
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2421483.png)

![(3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B2421486.png)
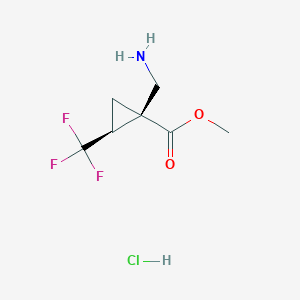
![4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2421488.png)
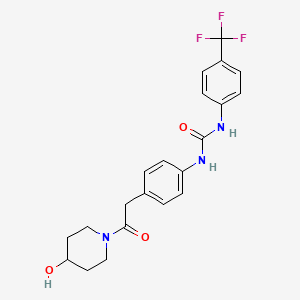
![4-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2421492.png)
![N-[3-[2-(cyclohexanecarbonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2421497.png)
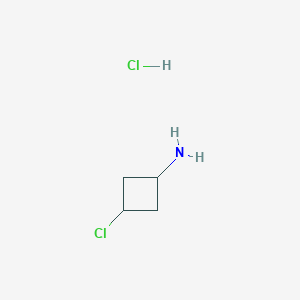
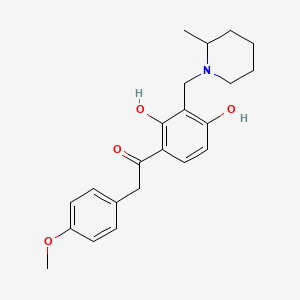
![5-{[(Cinnamoyloxy)imino]methyl}-1,3-benzodioxole](/img/structure/B2421500.png)
